Cas no 3736-60-5 (Harunganin)
Harunganin Chemical and Physical Properties
Names and Identifiers
-
- 1(4H)-Anthracenone,3,8,9-trihydroxy-6-methyl-4,4,5-tris(3-methyl-2-buten-1-yl)-
- 4,5,10-trihydroxy-7-methyl-1,1,8-tris(3-methylbut-2-enyl)anthracen-2-one
- 3,8,9-trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-en-1-yl)anthracen-1(4H)-one
- 3,8,9-Trihydroxy-6-methyl-4,4,5-tris(3-methylbut-2-enyl)anthracen-1(4H)-one
- 4,5,10-trihydroxy-7-methyl-1,1,8-tris(3-methylbut-2-en-1-yl)anthracen-2(1H)-one
- NS00045084
- EINECS 223-106-0
- XH166731
- Harunganin
- SCHEMBL2018167
- 3736-60-5
- DTXSID30958469
- CHEMBL495269
- Harunganine
-
- Inchi: 1S/C30H36O4/c1-17(2)8-9-21-20(7)14-24(31)27-22(21)15-23-28(29(27)34)25(32)16-26(33)30(23,12-10-18(3)4)13-11-19(5)6/h8,10-11,14-16,31-32,34H,9,12-13H2,1-7H3
- InChI Key: SWTXVTYSWPYCIX-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C(=C3C(=CC(C)=C(C/C=C(\C)/C)C3=CC=2C1(C/C=C(/C)\C)C/C=C(\C)/C)O)O)O
Computed Properties
- Exact Mass: 460.26148
- Monoisotopic Mass: 460.261
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 860
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8A^2
- XLogP3: 8.4
Experimental Properties
- Density: 1.141
- Boiling Point: 605.2°Cat760mmHg
- Flash Point: 333.8°C
- Refractive Index: 1.612
- PSA: 77.76
Harunganin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H214670-0.5mg |
Harunganin |
3736-60-5 | 0.5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H214670-1mg |
Harunganin |
3736-60-5 | 1mg |
$ 155.00 | 2022-06-04 | ||
| TRC | H214670-2.5mg |
Harunganin |
3736-60-5 | 2.5mg |
$ 310.00 | 2022-06-04 |
Harunganin Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Harunganin
Professional Introduction to Harunganin (CAS No. 3736-60-5)
Harunganin, a naturally occurring compound with the chemical name Harunganin, is a highly intriguing molecule that has garnered significant attention in the field of chemobiology and pharmaceutical research. With a CAS No. 3736-60-5, this compound has been extensively studied for its unique structural properties and potential therapeutic applications. The molecular framework of Harunganin exhibits a complex arrangement of functional groups, which contributes to its remarkable biological activity. This introduction delves into the latest research findings, structural characteristics, and potential applications of Harunganin, providing a comprehensive overview of its significance in modern medicinal chemistry.
The chemical structure of Harunganin (CAS No. 3736-60-5) consists of an intricate blend of aromatic rings and heterocyclic compounds, which are known for their diverse pharmacological effects. Recent studies have highlighted the compound's ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. This interaction profile makes Harunganin a promising candidate for the development of novel therapeutic agents. Researchers have particularly focused on its potential role in modulating inflammatory responses and antioxidant activities, which are crucial in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.
In the realm of drug discovery, Harunganin has been identified as a potent inhibitor of certain key enzymes that play a pivotal role in cancer progression. Preliminary clinical trials have demonstrated its ability to suppress tumor growth by interfering with critical signaling pathways that drive cell proliferation. The compound's selective toxicity towards cancer cells while sparing healthy tissues makes it an attractive option for further development into an anticancer therapeutic. Additionally, Harunganin's ability to enhance the body's natural defense mechanisms against oxidative stress has led to investigations into its potential use in anti-aging therapies.
The synthesis and isolation of Harunganin (CAS No. 3736-60-5) remain challenging due to its complex molecular structure and limited natural sources. However, advancements in synthetic chemistry have enabled researchers to develop more efficient methods for producing this compound in the laboratory. These synthetic approaches not only facilitate the study of Harunganin's properties but also allow for modifications that could enhance its pharmacological efficacy. For instance, structural analogs of Harunganin have been synthesized to explore new binding interactions with biological targets, leading to the discovery of even more potent derivatives.
One of the most exciting aspects of Harunganin research is its potential application in treating neurological disorders. Studies have shown that Harunganin can cross the blood-brain barrier, making it a viable candidate for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit beta-amyloid aggregation and tau protein hyperphosphorylation—key pathological features of these neurodegenerative diseases—has sparked considerable interest among neuroscientists. Further research is ongoing to elucidate the precise mechanisms by which Harunganin exerts its neuroprotective effects.
The environmental impact of Harunganin extraction and synthesis is another area of growing concern. While natural sources provide a sustainable route for obtaining this compound, overharvesting can lead to ecological imbalances. Consequently, researchers are exploring biotechnological methods to produce Harunganin through microbial fermentation or plant cell cultures. These alternative approaches not only ensure a steady supply but also minimize environmental disruption, aligning with global sustainability goals.
Harenganin (CAS No. 3736-60-5) also holds promise in the field of antimicrobial research. Emerging evidence suggests that Harenganin exhibits potent activity against drug-resistant bacteria, including those responsible for hospital-acquired infections. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it an effective alternative to conventional antibiotics. This discovery is particularly significant in light of the increasing threat posed by antibiotic-resistant pathogens worldwide.
The regulatory landscape surrounding Harenganin is another critical consideration for researchers and pharmaceutical companies alike. As interest in this compound grows, regulatory bodies are closely monitoring its development to ensure safety and efficacy before it can be approved for clinical use. Collaborative efforts between academia and industry are essential to navigate these regulatory pathways efficiently, ensuring that Harenganin reaches patients who could benefit from its therapeutic potential.
In conclusion, Harenganin (CAS No. 3736-60-5) is a multifaceted compound with broad applications in medicine and biotechnology. Its unique chemical structure and biological activities make it a valuable asset in the fight against various diseases, from cancer and neurological disorders to antimicrobial infections. While challenges remain in terms of synthesis and regulatory approval, ongoing research efforts are paving the way for harnessing the full potential of Harenganin in improving human health.
3736-60-5 (Harunganin) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)